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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural characteristics of halogen

bonding in a series of square-planar nickel(II) halide complexes. The information is derived

from experimental data to assist researchers in understanding and utilizing these non-covalent

interactions in crystal engineering, supramolecular chemistry, and drug design.

Introduction to Nickel Halide Halogen Bonding
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic

region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond

acceptor). In the context of nickel halide complexes, the halide ligand bound to the nickel

center can act as a halogen bond acceptor, interacting with a halogen bond donor in an

adjacent molecule. This guide focuses on a systematic study of complexes of the type trans-

[NiX(C₆F₄I)(PR₃)₂], where the nickel-bound halide (X = F, Cl, Br, I) acts as the acceptor and an

iodotetrafluorophenyl ligand serves as the donor. This allows for a direct comparison of the

influence of the acceptor halide on the resulting halogen bond.[1][2][3]

Quantitative Comparison of Structural Parameters
The strength and geometry of halogen bonds are critical factors in their application. The

following tables summarize key structural parameters obtained from single-crystal X-ray

diffraction studies of trans-[NiX(2,3,5,6-C₆F₄I)(PEt₃)₂] (1pX) and trans-[NiX(2,3,4,5-C₆F₄I)

(PEt₃)₂] (1oX) complexes.[1][2]
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Table 1: Halogen Bond Distances and Normalized Ratios in trans-[NiX(2,3,5,6-C₆F₄I)(PEt₃)₂]

(1pX) Series

Halide
Acceptor (X)

I···X Distance
(Å)

Sum of van
der Waals
Radii (Å)

Normalized
Distance
(R_XB)¹

Reduction (%)

F 2.655(5) 3.50 0.76 23

Cl 3.321(2) 3.80 0.87 13

Br 3.443(2) 3.90 0.88 12

I 3.731(1) 4.08 0.91 9

¹ R_XB is the ratio of the experimental bond distance to the sum of the van der Waals radii. A

smaller R_XB indicates a stronger interaction.

Table 2: Halogen Bond Angles in trans-[NiX(2,3,5,6-C₆F₄I)(PEt₃)₂] (1pX) Series

Halide Acceptor (X) C–I···X Angle (°) I···X–Ni Angle (°)

F 177.8(8) 164.8(7)

Cl 175.7(2) 128.8(1)

Br 176.4(2) 122.9(1)

I 174.5(2) 114.3(1)

Analysis of Structural Data:

The experimental data reveals a clear trend in halogen bond strength.[2][3][4] The fluoride

complex (1pF) exhibits the shortest normalized halogen bond distance and the greatest

reduction compared to the sum of the van der Waals radii, indicating the strongest interaction.

[2][3] The strength of the halogen bond follows the order: F > Cl ≈ Br > I.[2][4]

The C–I···X angle remains close to linear for all halides, which is a characteristic feature of

halogen bonds. However, the I···X–Ni angle shows significant variation. For the fluoride
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complex, this angle is nearly linear, leading to a linear supramolecular chain. In contrast, the

chloride, bromide, and iodide analogues display more bent geometries, resulting in zig-zag

chains.[3][4] This variation is consistent with the anisotropic charge distribution of the halide

ligand.[2]

Experimental Protocols
The data presented in this guide is based on the following experimental methodologies.

Synthesis of trans-[NiX(C₆F₄I)(PEt₃)₂] Complexes
Preparation of the Precursor: The synthesis starts with the reaction of bis(1,5-

cyclooctadiene)nickel(0), Ni(COD)₂, with two equivalents of triethylphosphine (PEt₃) to form

Ni(COD)(PEt₃)₂.

Oxidative Addition: This is followed by the oxidative addition of either 1,4-diiodo-2,3,5,6-

tetrafluorobenzene or 1,2-diiodo-3,4,5,6-tetrafluorobenzene. This step yields the nickel-

iodide complex, trans-[NiI(C₆F₄I)(PEt₃)₂].

Halide Exchange: The corresponding nickel fluoride, chloride, and bromide complexes are

synthesized by reacting the nickel-iodide complex with an appropriate halide salt (e.g.,

[NMe₄]F for the fluoride).[1][2]

Single-Crystal X-ray Diffraction
Data Collection: X-ray diffraction data for single crystals of the nickel halide complexes were

collected at low temperatures (typically around 100-150 K) using a diffractometer equipped

with a Mo-Kα X-ray source.[5][6]

Structure Solution and Refinement: The crystal structures were solved using direct methods

and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined

anisotropically. Hydrogen atoms were placed in calculated positions.

Solid-State NMR Spectroscopy
19F MAS SSNMR: Magic-angle spinning solid-state NMR (MAS SSNMR) spectroscopy was

used to probe the electronic environment of the fluoride ligand in the solid state.
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Comparative Analysis: The ¹⁹F NMR chemical shift of the halogen-bonded fluoride complex

(e.g., 1pF) was compared to that of a similar complex incapable of forming halogen bonds

(trans-[NiF(C₆F₅)(PEt₃)₂]). This comparison demonstrated that halogen bonding causes a

significant deshielding effect on the fluoride nucleus, making solid-state NMR a sensitive

technique for studying these interactions.[1][2]

Visualization of Halogen Bonding
The following diagrams illustrate the key intermolecular interactions and the resulting

supramolecular assemblies in the nickel halide complexes.
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Caption: General workflow of halogen bond formation between two nickel halide complexes.
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Caption: Supramolecular assemblies formed via halogen bonding in nickel halide complexes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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